L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine
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Overview
Description
L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine is a peptide compound composed of a sequence of amino acids: serine, tyrosine, leucine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS, often automated to ensure high efficiency and purity. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to maintain the integrity and activity of the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s activity.
Reduction: Reduction reactions can alter disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution can yield peptide analogs with altered biological activity.
Scientific Research Applications
L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can influence various biological processes, including cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine: Unique for its specific sequence and biological activity.
L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-arginine: Similar structure but different biological effects due to the presence of arginine.
L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-alanine: Another analog with alanine, altering its interaction with molecular targets.
Uniqueness
This compound is unique due to its specific sequence, which determines its precise biological activity and potential applications. The presence of multiple serine residues and the combination of hydrophobic (leucine) and basic (lysine) amino acids contribute to its distinct properties.
Properties
CAS No. |
918890-03-6 |
---|---|
Molecular Formula |
C36H61N9O12 |
Molecular Weight |
811.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H61N9O12/c1-20(2)15-26(32(52)40-24(7-3-5-13-37)31(51)41-25(36(56)57)8-4-6-14-38)42-35(55)29(19-48)45-33(53)27(16-21-9-11-22(49)12-10-21)43-34(54)28(18-47)44-30(50)23(39)17-46/h9-12,20,23-29,46-49H,3-8,13-19,37-39H2,1-2H3,(H,40,52)(H,41,51)(H,42,55)(H,43,54)(H,44,50)(H,45,53)(H,56,57)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
BZESRMGYSUZCGZ-BMGWUDNWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
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